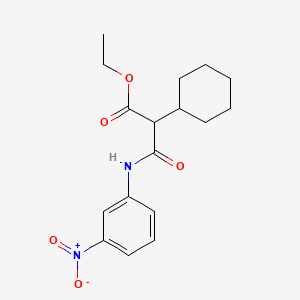
Ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexyl group, a nitroaniline moiety, and an oxopropanoate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate typically involves a multi-step process:
Formation of the Nitroaniline Intermediate: The starting material, 3-nitroaniline, is prepared through the nitration of aniline using a mixture of concentrated sulfuric acid and nitric acid.
Cyclohexylation: The nitroaniline intermediate undergoes a Friedel-Crafts alkylation reaction with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-cyclohexyl-3-nitroaniline.
Esterification: The final step involves the esterification of 2-cyclohexyl-3-nitroaniline with ethyl 3-oxopropanoate in the presence of a strong acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 2-cyclohexyl-3-(3-aminoanilino)-3-oxopropanoate.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Hydrolysis: 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoic acid and ethanol.
科学的研究の応用
Ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 2-cyclohexyl-3-(4-nitroanilino)-3-oxopropanoate: Similar structure but with the nitro group in the para position, which may affect its reactivity and biological activity.
Ethyl 2-cyclohexyl-3-(3-aminoanilino)-3-oxopropanoate: The amino derivative, which has different chemical properties and reactivity due to the presence of the amino group instead of the nitro group.
Ethyl 2-cyclohexyl-3-(3-methoxyanilino)-3-oxopropanoate: The methoxy derivative, which may have different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-2-24-17(21)15(12-7-4-3-5-8-12)16(20)18-13-9-6-10-14(11-13)19(22)23/h6,9-12,15H,2-5,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEBUKQHNLJYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5168808.png)
![(2Z)-2-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5168815.png)
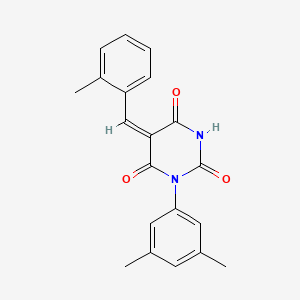
![5-[(5-Chloro-2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5168824.png)
![isopropyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5168830.png)
![1-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)azepane](/img/structure/B5168831.png)
![Butyl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B5168838.png)
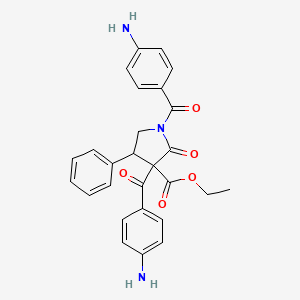
![1-Fluoro-4-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5168845.png)
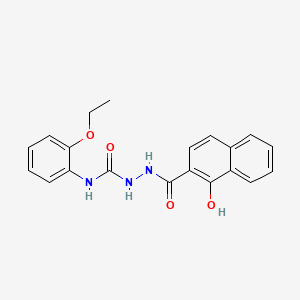
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide](/img/structure/B5168864.png)
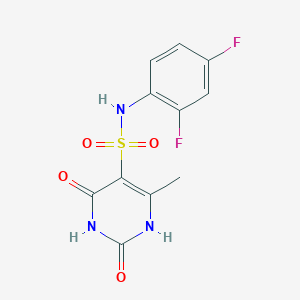
![1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene](/img/structure/B5168886.png)
